molecular formula C6H6F3NO4 B1661745 Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate CAS No. 94609-23-1

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

Cat. No. B1661745
CAS RN: 94609-23-1
M. Wt: 213.11
InChI Key: ADLCTQSTKWOPJT-ONEGZZNKSA-N
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Description

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H5F3O2 . It is related to Ethyl 3-amino-4,4,4-trifluorocrotonate and Ethyl 4,4,4-Trifluorobut-2-ynoate .


Synthesis Analysis

The synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, has been reported. The synthesis involved the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . Another related compound, Ethyl 4,4,4-trifluoro-2-butynoate, has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .


Physical And Chemical Properties Analysis

Ethyl 4,4,4-Trifluorobut-2-ynoate, a related compound, is a liquid at 20 degrees Celsius, has a boiling point of 100 degrees Celsius, and a specific gravity of 1.17 . Another related compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, has a density of 1.245 g/mL at 25 degrees Celsius .

Safety And Hazards

Ethyl 4,4,4-Trifluorobut-2-ynoate is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using explosion-proof equipment, and wearing protective gloves, eye protection, and face protection .

Future Directions

As Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate and its related compounds have potential applications in the synthesis of various other compounds , future research could focus on exploring these applications further, as well as investigating the compound’s mechanism of action.

properties

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h11H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLCTQSTKWOPJT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425490
Record name ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

CAS RN

94609-23-1
Record name ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zaragoza, A Gantenbein - Organic Process Research & …, 2017 - ACS Publications
The treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate (3) with trialkyl phosphites, ethylenediamine, and an excess of a carboxylic acid in pyridine or picoline leads to the …
Number of citations: 4 pubs.acs.org

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